A Technical Guide to 4-Ethynyl-3,5-dimethylisoxazole: A Versatile Synthon for Drug Discovery and Chemical Biology
A Technical Guide to 4-Ethynyl-3,5-dimethylisoxazole: A Versatile Synthon for Drug Discovery and Chemical Biology
Abstract
This technical guide provides a comprehensive examination of 4-ethynyl-3,5-dimethylisoxazole, a heterocyclic building block of significant interest to the pharmaceutical and biotechnology sectors. We will elucidate its fundamental physicochemical properties, provide detailed synthetic protocols, and explore its reactivity, with a particular focus on its application in modern medicinal chemistry, such as in the construction of bromodomain and extra-terminal domain (BET) inhibitors. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.
Core Molecular Attributes of 4-Ethynyl-3,5-dimethylisoxazole
The structural architecture of 4-ethynyl-3,5-dimethylisoxazole, featuring a stable 3,5-dimethylisoxazole core functionalized with a reactive terminal alkyne at the 4-position, underpins its utility. The isoxazole ring often serves as a bioisostere for other chemical groups, while the ethynyl moiety acts as a versatile chemical handle for a wide array of transformations.
Molecular Formula and Weight
Precise knowledge of the molecular formula and weight is foundational for all quantitative aspects of chemical synthesis and analysis, from reaction stoichiometry to mass spectrometry.
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Molecular Formula: C₇H₇NO
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Molecular Weight: 121.14 g/mol [1]
These core properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| IUPAC Name | 4-ethynyl-3,5-dimethyl-1,2-oxazole | [1] |
| CAS Number | 13349-65-8 |
Synthesis and Characterization
The reliable synthesis and unambiguous characterization of 4-ethynyl-3,5-dimethylisoxazole are paramount for its application. The most common and efficient laboratory-scale synthesis proceeds via a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.
Synthetic Protocol: Sonogashira Coupling Approach
The causality behind this choice of reaction lies in its high efficiency and functional group tolerance under mild conditions. The synthesis begins with a halogenated precursor, typically 4-iodo-3,5-dimethylisoxazole, which is coupled with a protected acetylene source, such as ethynyltrimethylsilane (TMS-acetylene). The TMS protecting group prevents self-coupling of the alkyne and is easily removed in a subsequent step.
Synthetic Workflow Diagram:
Caption: Sonogashira synthesis of 4-ethynyl-3,5-dimethylisoxazole.
Step-by-Step Experimental Protocol:
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Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 4-iodo-3,5-dimethylisoxazole (1.0 eq) in anhydrous, degassed triethylamine.
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Reagent Addition: To the stirred solution, add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq). The mixture is stirred for 15 minutes to allow for catalyst pre-activation.
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Coupling Partner Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.
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Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting iodide is consumed.
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Work-up and Intermediate Isolation: Upon completion, the mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the TMS-protected intermediate.
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Deprotection: Dissolve the purified intermediate in methanol. Add potassium carbonate (2.0 eq) and stir the solution at room temperature for 2-4 hours.
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Final Isolation: Remove the methanol in vacuo. Partition the residue between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to afford pure 4-ethynyl-3,5-dimethylisoxazole.
Spectroscopic Characterization
Structural verification is a self-validating system for any synthetic protocol. The identity and purity of the final compound are confirmed using standard spectroscopic methods.
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¹H NMR (Proton NMR): The spectrum is expected to show three singlets: one for the acetylenic proton (C≡C-H ) around δ 3.2-3.4 ppm, and two distinct singlets for the non-equivalent methyl groups at the C3 and C5 positions of the isoxazole ring, typically in the range of δ 2.3-2.6 ppm.
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¹³C NMR (Carbon NMR): The spectrum will reveal seven distinct carbon signals. Key diagnostic peaks include the two sp-hybridized carbons of the alkyne group (one quaternary, one terminal CH) and the signals for the C3, C4, and C5 carbons of the isoxazole ring.
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Infrared (IR) Spectroscopy: Two characteristic absorption bands confirm the presence of the terminal alkyne: a sharp, strong peak at ~3300 cm⁻¹ corresponding to the ≡C-H stretch, and a weaker, sharp peak at ~2100 cm⁻¹ for the C≡C triple bond stretch.
Applications in Medicinal Chemistry
The 3,5-dimethylisoxazole moiety is a well-regarded acetyl-lysine (KAc) mimic, making it a privileged scaffold in the design of bromodomain inhibitors.[2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a critical role in epigenetic regulation and gene transcription. The bioactivation potential of this motif is also an area of active research.[3]
Role as a Key Building Block for BRD4 Inhibitors
BRD4, a member of the BET family of proteins, is a major therapeutic target in oncology.[4][5] The ethynyl group on 4-ethynyl-3,5-dimethylisoxazole provides a perfect attachment point for elaboration into more complex molecules via "click chemistry."
Logical Relationship Diagram:
Caption: Role of 4-ethynyl-3,5-dimethylisoxazole in synthesizing BRD4 inhibitors.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the covalent ligation of the isoxazole unit to another molecular fragment containing an azide. This reaction is exceptionally reliable and high-yielding, making it ideal for creating libraries of potential drug candidates. For example, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been synthesized and shown to be potent BRD4 inhibitors with significant anti-breast cancer activity.[5]
Conclusion
4-Ethynyl-3,5-dimethylisoxazole is more than a simple chemical; it is a highly valuable platform for innovation in drug discovery. Its straightforward synthesis, combined with the versatile reactivity of the ethynyl group and the bio-relevant nature of the dimethylisoxazole core, provides medicinal chemists with a powerful tool. Its demonstrated success in the development of potent epigenetic modulators, such as BRD4 inhibitors, highlights its importance and ensures its continued application in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). 4-Ethynyl-3,5-dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine mimicking bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available at: [Link]
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Spilman, G. E., & Glick, G. D. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3636. Available at: [Link]
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Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. Available at: [Link]
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Duan, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology, 14, 1284581. Available at: [Link]
Sources
- 1. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
